![molecular formula C24H29NO4S B2569826 N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 923210-77-9](/img/structure/B2569826.png)
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound with the molecular formula C24H29NO4S and a molecular weight of 427.56. It is used for research purposes. It has been mentioned in the context of turn-on fluorescent chemosensors based on an anthraquinone moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, turn-on fluorescent chemosensors based on an anthraquinone moiety have been successfully synthesized with overall yields of 61% and 90% . The structures of these chemosensors were elucidated using several spectroscopic techniques such as 1H NMR, 13C NMR, 2D-NMR, FTIR, and HRMS .Scientific Research Applications
Organic Synthesis and Functionalization of C-H Bonds
The compound’s structure includes an N,O-bidentate directing group, making it suitable for metal-catalyzed C-H bond functionalization reactions. Functionalizing inert C-H bonds is a powerful strategy in chemical synthesis, allowing rapid access to desired products. By controlling site-selectivity, this compound contributes to step-economy and environmentally benign approaches .
Fluorescent Chemosensors for Metal Ions
Two derivatives of this compound, namely N,N′-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)bis(2-(bis(pyridin-2-ylmethyl)amino)acetamide) and N,N′-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(2-(bis(pyridin-2-ylmethyl)amino)acetamide) , serve as turn-on fluorescent chemosensors. Specifically, N,N′-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)bis(2-(bis(pyridin-2-ylmethyl)amino)acetamide) detects trace levels of d10 metal ions (such as Zn(II) and Cd(II)) via a photoinduced electron transfer (PET) mechanism. It exhibits rapid response and low detection limits .
Redox Flow Battery Components
The design and synthesis of 2,6-DPPEAQ (N,N′-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(oxy))bis(propane-3,1-diyl))bis(phosphonic acid))** demonstrate high solubility at pH 9 and above. This compound holds promise as a component in redox flow batteries, contributing to energy storage and conversion technologies .
Antimicrobial Agents
Interaction with amino acids led to the synthesis of amino-acid derivatives of 9,10-anthraquinone, including this compound. Experimental testing revealed antibacterial activity against Mycobacterium luteum and antifungal properties .
Chemical Education and Research
Understanding the synthesis, characterization, and reactivity of this compound contributes to chemical education and advances in synthetic methodologies.
properties
IUPAC Name |
N,N-bis(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-16(2)11-13-25(14-12-17(3)4)30(28,29)18-9-10-21-22(15-18)24(27)20-8-6-5-7-19(20)23(21)26/h5-10,15-17H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZASZTFJOYEPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.